FR-190997: A Technical Guide on its Core Mechanism of Action
FR-190997: A Technical Guide on its Core Mechanism of Action
Introduction: FR-190997, chemically known as 8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl) cinnaminoacetyl]-N-methylamino]benzyloxy]-2-methyl-4-(2-pyridylmethoxy) quinoline, is a nonpeptide, selective partial agonist for the bradykinin B2 receptor (B2R).[1] Initially investigated for cardiovascular indications, its primary therapeutic applications have been explored in ophthalmology for reducing intraocular pressure and more recently in oncology for its paradoxical antiproliferative effects.[2][3] This document provides an in-depth technical overview of the molecular mechanisms, experimental validation, and quantitative parameters defining the action of FR-190997.
Mechanism of Action: Ocular Hypotensive Effects
FR-190997 functions as a potent ocular hypotensive agent by targeting the bradykinin B2 receptor in various human ocular cells, including those from the nonpigmented ciliary epithelium, trabecular meshwork (h-TM), and ciliary muscle (h-CM).[1] As a partial agonist, its efficacy is lower than the endogenous ligand, bradykinin.[1]
The binding of FR-190997 to the B2R initiates a well-defined signaling cascade:
-
G-Protein Coupling and PLC Activation: The activated B2R, a G-protein coupled receptor (GPCR), stimulates Phospholipase C (PLC).[1][3]
-
Intracellular Calcium Mobilization: PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ([Ca²⁺]i) from intracellular stores.[1]
-
Downstream Effector Activation: The rise in intracellular calcium and DAG levels leads to the production and release of two key classes of molecules:
-
Prostaglandins (PGs): FR-190997 stimulates the production of PGs in human ciliary muscle and trabecular meshwork cells. This effect is sensitive to inhibition by the cyclooxygenase-2 (COX-2) inhibitor bromfenac.[1][3]
-
Pro-Matrix Metalloproteinases (pro-MMPs): The compound also induces the release of pro-MMP-1 and pro-MMP-3 from human ciliary muscle cells.[1][3]
-
This cascade culminates in a significant physiological response: the enhancement of the uveoscleral outflow of aqueous humor, which is the primary mechanism for the observed reduction in intraocular pressure (IOP).[1][3] In ocular hypertensive cynomolgus monkeys, FR-190997 was shown to stimulate this outflow by 2.6 to 3.9-fold above baseline.[1][3]
Caption: Signaling pathway of FR-190997 in ocular cells leading to IOP reduction.
Mechanism of Action: Antiproliferative Effects
Paradoxically, while bradykinin B2R stimulation is often linked to oncogenic signaling via the ERK pathway, the B2R agonist FR-190997 exhibits potent antiproliferative activity in breast cancer cell lines.[2][4] This has been observed in both MCF-7 and the triple-negative MDA-MBA-231 cell lines.[2][4] A dual mode of action has been proposed to resolve this paradox.[2][4]
-
Receptor Internalization and Degradation: As a potent agonist, FR-190997 induces persistent endocytosis (internalization) of the B2R. This leads to the downregulation and degradation of the receptor on the cell surface, effectively diminishing the cell's capacity to respond to pro-proliferative signals from endogenous bradykinin.[2][5]
-
Inhibition of Intracellular/Endosomal Signaling: The second proposed mechanism involves the direct permeation of FR-190997 into the cell.[2][5] Once inside, it may engage with and sequester functional intracellular B2 receptors located on endosomes. This action is thought to inhibit the associated endosomal signaling cascades that contribute to cell proliferation, a mode of action that could be independent of the classical agonist/antagonist designation at the cell membrane.[2][4]
Work to definitively decipher the precise antiproliferative mechanism is ongoing.[2][5]
Caption: Proposed dual mechanism of antiproliferative action for FR-190997.
Quantitative Data Summary
The following tables summarize the key quantitative parameters reported for FR-190997 across various experimental systems.
Table 1: Receptor Binding and Functional Potency
| Parameter | Value | Cell/System | Notes | Source |
|---|---|---|---|---|
| Ki | 9.8 nM | Human cloned B2-receptor | Affinity for the receptor | [1],[3] |
| EC₅₀ | 155 nM | Human ocular cells (NPCE, h-TM, h-CM) | Intracellular Ca²⁺ mobilization | [1],[3] |
| EC₅₀ | 15-19 nM | Human ciliary muscle (h-CM) & trabecular meshwork (h-TM) cells | Prostaglandin production | [1],[3] |
| Emax | 38-80% | Human ocular cells | Partial agonist activity for Ca²⁺ mobilization (vs. Bradykinin) | [1],[3] |
| Emax | 27-33% | h-CM & h-TM cells | Efficacy for Prostaglandin production |[1],[3] |
Table 2: Antiproliferative Activity
| Parameter | Value | Cell Line | Cancer Type | Source |
|---|---|---|---|---|
| IC₅₀ | 2.14 µM | MCF-7 | Breast Cancer | [2],[4] |
| IC₅₀ | 0.08 µM (80 nM) | MDA-MBA-231 | Triple-Negative Breast Cancer |[2],[4],[3] |
Table 3: In Vivo Efficacy (Ocular Hypotension)
| Parameter | Value | Model | Notes | Source |
|---|---|---|---|---|
| IOP Reduction | 37% (P < 0.001) | Ocular hypertensive Cynomolgus monkeys | 24h post 30 µg topical dose | [1],[3] |
| Uveoscleral Outflow | 2.6 to 3.9-fold increase | Ocular hypertensive Cynomolgus monkeys | Stimulation above baseline |[1],[3] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the mechanism of action. The following protocols are based on descriptions from cited literature.
4.1 Radioligand Binding Assay This assay is used to determine the binding affinity (Ki) of FR-190997 for the B2 receptor.
-
Preparation: Membranes are prepared from CHO cells stably expressing the human B2 receptor. Cells are homogenized and centrifuged to isolate the membrane fraction, which is then resuspended and stored at -80°C.[6]
-
Binding Reaction: A fixed concentration of a radiolabeled B2R ligand (e.g., [³H]-BK) is incubated with the cell membranes in a binding buffer.[6]
-
Competition: The incubation is performed in the presence of varying concentrations of unlabeled FR-190997 (the competitor).[6]
-
Separation & Counting: The reaction is terminated, and bound radioligand is separated from free radioligand. The radioactivity of the bound fraction is measured using a liquid scintillation counter.[6]
-
Analysis: Competition curves are generated to calculate the IC₅₀, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. Nonspecific binding is determined in the presence of a high concentration of unlabeled bradykinin.[6]
4.2 Inositol Phosphate (IP) Production Assay This functional assay measures the activation of the PLC signaling pathway.
-
Cell Culture: CHO cells expressing the B2R are cultured and labeled overnight with [³H]-myo-inositol.[6]
-
Stimulation: Cells are pre-incubated with LiCl (to inhibit inositol monophosphatase) and then stimulated with varying concentrations of FR-190997 for a defined period.[6]
-
Extraction: The reaction is stopped with an ice-cold methanol/HCl mixture.[6]
-
Purification: The samples are applied to an anion-exchange column (e.g., Bio-Rad AG1X8). Free inositol is washed away, and the total [³H]-inositol phosphates are eluted with a high molarity ammonium formate/formic acid solution.[6]
-
Quantification: The radioactivity in the eluates is determined by liquid scintillation counting to quantify IP production, which is a direct measure of PLC activity.[6]
Caption: Experimental workflow for the Inositol Phosphate (IP) production assay.
4.3 Antiproliferative Assay (Crystal Violet) This assay is used to determine the IC₅₀ for the antiproliferative effects of FR-190997.
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MBA-231) are seeded in multi-well plates and allowed to adhere.
-
Treatment: Cells are treated with a range of concentrations of FR-190997 and incubated for a period that allows for several cell divisions (e.g., 72 hours).
-
Fixation and Staining: The medium is removed, and cells are fixed (e.g., with methanol) and then stained with a crystal violet solution, which stains the cell nuclei.
-
Solubilization and Measurement: After washing away excess stain, the bound crystal violet is solubilized (e.g., with a detergent solution). The absorbance of the solution is measured with a spectrophotometer, which is proportional to the number of viable, adherent cells.
-
Analysis: The absorbance values are used to generate a dose-response curve and calculate the IC₅₀ value.
References
- 1. FR-190997, a nonpeptide bradykinin B2-receptor partial agonist, is a potent and efficacious intraocular pressure lowering agent in ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Potent antiproliferative activity of bradykinin B2 receptor selective agonist FR-190997 and analogue structures thereof: A paradox resolved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helios.eie.gr [helios.eie.gr]
- 6. A different molecular interaction of bradykinin and the synthetic agonist FR190997 with the human B2 receptor: evidence from mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]
